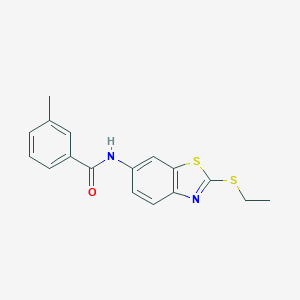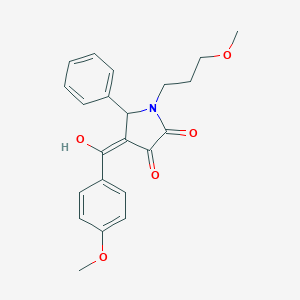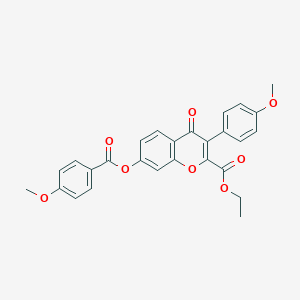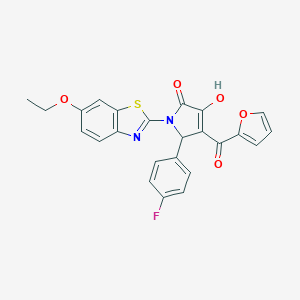
Propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate” is a chemical compound . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular formula of “this compound” is C21H20O6 . The average mass is 368.380 Da . For a detailed molecular structure, it’s recommended to use specialized software or databases that can provide a visual representation of the molecule .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, showcases its versatility as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These heterocyclic compounds have extensive applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties and biological activities (Honey et al., 2012).
Environmental Behavior and Toxicity
The presence and fate of parabens, which are structurally similar to Propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate, have been extensively studied due to their widespread use as preservatives in personal care products, pharmaceuticals, and food. These studies offer insights into the environmental behavior of related compounds, highlighting their occurrence in water bodies, sediment, and sewage sludge across various regions, including the United States, Japan, and Korea. The research emphasizes the need for monitoring these compounds due to their potential endocrine-disrupting properties and ecological impact (Liao et al., 2013).
Biological Interactions
Research on the biological interactions of parabens, which share functional groups with this compound, reveals their potential impact on health. Studies in model organisms like Caenorhabditis elegans have shown that parabens can induce oxidative stress, disrupt endocrine function, and affect reproductive health. These findings underscore the importance of evaluating the safety and environmental impact of chemical preservatives and their analogs to ensure public and ecological health (Nagar et al., 2019).
Mécanisme D'action
- Specifically, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis .
- COX-1 and COX-2 are bifunctional enzymes with cyclooxygenase and peroxidase activities. These enzymes are involved in the production of prostaglandins, which mediate inflammation and pain .
- Paracetamol (a similar compound) demonstrates selectivity for inhibiting PG synthesis when low levels of arachidonic acid and peroxides are available .
- Downstream effects involve reduced prostaglandin production, leading to decreased inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-11-25-21(23)14-5-7-15(8-6-14)27-19-13-26-18-12-16(24-4-2)9-10-17(18)20(19)22/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWOZFMBFVSMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B356216.png)

![N-(3-chlorophenyl)-N'-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356219.png)
![3-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B356222.png)
![4-{[(3,5-Dimethoxyphenyl)amino]thioxomethyl}piperazinyl 2-furyl ketone](/img/structure/B356226.png)


![(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B356229.png)

![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B356235.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356238.png)
![(E)-[1-[3-(diethylazaniumyl)propyl]-4,5-dioxo-2-(4-propan-2-ylphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B356240.png)
![(4E)-5-(furan-2-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B356241.png)
![methyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B356243.png)